Woodfordin A
Overview
Description
Woodfordin A is a natural compound that has been found to exhibit various biological activities. It is a polyketide-derived metabolite that was first isolated from the fungus Aspergillus aculeatus. Woodfordin A has been found to have potent antifungal, antibacterial, and anticancer activities. This makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Antitumor and Apoptotic Effects
Woodfordin A, and related compounds like woodfordin I, demonstrate significant potential in antitumor applications, particularly in inducing apoptosis in cancer cells. For example, in a study on human leukemia K562 cells, woodfordin I was found to suppress cell proliferation and induce apoptosis through mitochondrial dysfunction. This process involves a complex interplay of reactive oxygen species generation, calcium ion concentration changes, and the activation of caspase-9 and 3, implicating the intrinsic mitochondria-dependent pathway in apoptosis (Liu et al., 2004).
Antifungal Properties
Woodfordin A and related compounds also exhibit significant antifungal properties. An investigation into the phytochemical properties of Woodfordia uniflora, a plant species related to Woodfordin A's sources, identified new phenolic compounds with strong antifungal activity against human fungal pathogens such as Cryptococcus neoformans and Candida albicans. These findings highlight the potential of Woodfordin A in developing antifungal treatments (Yu et al., 2020).
Gastroprotective Effects
Woodfordia fruticosa, a plant closely related to Woodfordin A, has been studied for its gastroprotective effects. A standardized extract from this plant showed significant anti-ulcer potential, suggesting a potential application of Woodfordin A in treating gastric ulcers and related gastrointestinal disorders (Khan et al., 2019).
Hepatoprotective Activity
Research on Woodfordia fruticosa also indicates hepatoprotective properties, which could extend to Woodfordin A. Studies demonstrate that extracts from this plant effectively mitigate liver toxicity induced by substances like carbon tetrachloride and diclofenac sodium, suggesting a protective role for liver health (Chandan et al., 2008); (Baravalia et al., 2011).
Anti-Inflammatory and Antimicrobial Potential
An ethanolic extract of Woodfordia fruticosa flowers showed significant anti-inflammatory and antimicrobial activities. This suggests a broader scope of application for Woodfordin A in treating inflammatory conditions and bacterial infections (Najda et al., 2021).
properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDRVRFMJDNTKX-GBDOURBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H56O48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155484 | |
Record name | Woodfordin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1725.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Woodfordin A | |
CAS RN |
127243-65-6 | |
Record name | Woodfordin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Woodfordin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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